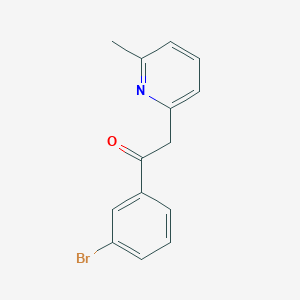

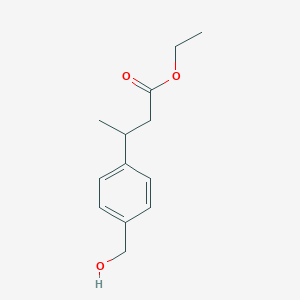

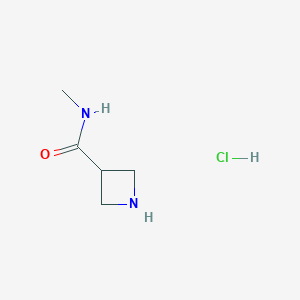

![molecular formula C13H15NO2 B1473749 [2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol CAS No. 851181-89-0](/img/structure/B1473749.png)

[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol

Overview

Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string.

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and steps involved in its formation.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the products formed, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications

Oxazol Derivatives in Chemical Synthesis

Oxazol derivatives, such as the one mentioned, are of significant interest in organic synthesis. They are used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. The synthesis and reactions of oxazol derivatives, including their use as chiral synthons and electrophiles in organic reactions, have been extensively reviewed. These compounds are involved in various synthesis pathways, offering valuable building blocks for the development of complex molecules (Sainsbury, 1991).

Methanol in Energy and Environmental Applications

Methanol, a key component in the name of the compound, is widely used in energy applications, including fuel cells and as a biofuel additive. Research on methanol reforming for hydrogen production is crucial for sustainable energy solutions. Methanol serves as a hydrogen carrier, offering a clean energy source for fuel cells and other energy conversion devices. The conversion of methanol to hydrogen via various reforming processes, including steam reforming and partial oxidation, is an area of active research, aiming to improve the efficiency and sustainability of hydrogen production (García et al., 2021).

Environmental Implications and Biotechnological Applications

Methanol and its derivatives are also studied for their environmental implications and potential in biotechnological applications. Methanotrophs, bacteria that metabolize methane, can use methanol as an intermediate in the methane oxidation process. These bacteria have applications in bioremediation, bioconversion, and the production of value-added products such as single-cell proteins and biopolymers. The biotechnological exploitation of methanotrophs, including their use in transforming methane into methanol and other valuable compounds, is a field of growing interest (Strong et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Future Directions

This could involve potential applications of the compound, areas for further research, and its implications in various fields like medicine, industry, or environmental science.

Please consult a professional chemist or a relevant expert for detailed information and analysis. It’s important to handle all chemical substances with appropriate safety measures.

properties

IUPAC Name |

[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-10-4-6-11(7-5-10)13-14-12(8-15)9(2)16-13/h4-7,15H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADIZZVOCUAUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

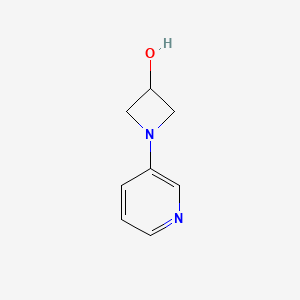

![Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)

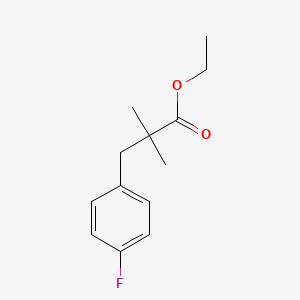

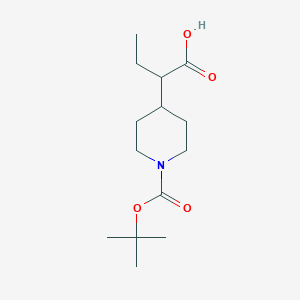

![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)

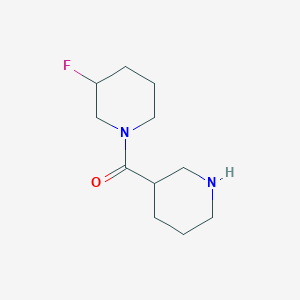

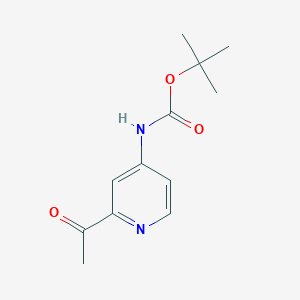

![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)